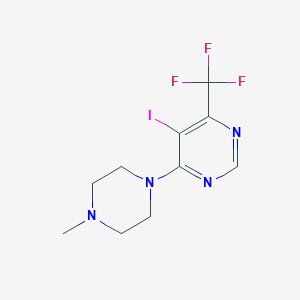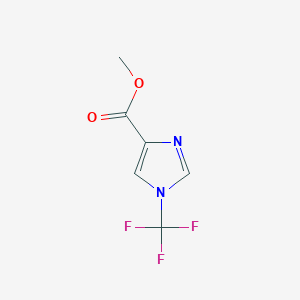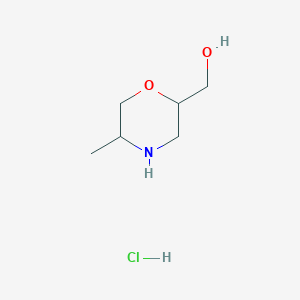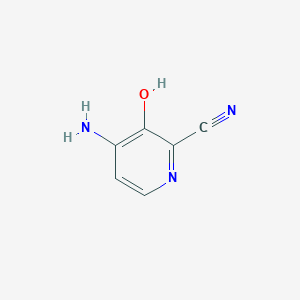
1-(4-Benzylmorpholin-3-yl)-N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzylmorpholin-3-yl)-N,N-dimethylmethanamine is an organic compound with a complex structure that includes a morpholine ring substituted with a benzyl group and a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylmorpholin-3-yl)-N,N-dimethylmethanamine typically involves the reaction of 4-benzylmorpholine with N,N-dimethylmethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Benzylmorpholin-3-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Aplicaciones Científicas De Investigación
1-(4-Benzylmorpholin-3-yl)-N,N-dimethylmethanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of 1-(4-Benzylmorpholin-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-(4-Benzylmorpholin-3-yl)methanol: This compound has a similar structure but differs in the functional groups attached to the morpholine ring.
(4-Benzylmorpholin-3-yl)methylamine: Another similar compound with different substituents on the morpholine ring.
Uniqueness
1-(4-Benzylmorpholin-3-yl)-N,N-dimethylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C14H22N2O |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
1-(4-benzylmorpholin-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C14H22N2O/c1-15(2)11-14-12-17-9-8-16(14)10-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 |
Clave InChI |
SJZMCHFZXNGWOO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1COCCN1CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2R)-5-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol](/img/structure/B11779360.png)
![6-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11779365.png)
![Isoxazolo[5,4-c]pyridazin-3-amine](/img/structure/B11779371.png)
![5-(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B11779374.png)



![6-(2,5-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779401.png)

![2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11779403.png)
